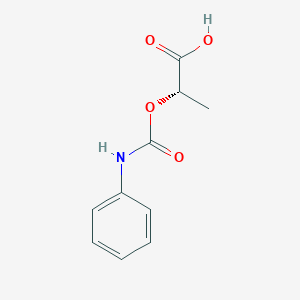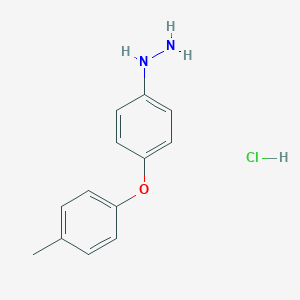
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate, also known as C18-2-HDO, is a synthetic compound that has gained attention in scientific research due to its potential biomedical applications. This compound belongs to the family of esters and is composed of two long-chain fatty acids and one alcohol molecule. In
Mécanisme D'action
The mechanism of action of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. It also scavenges free radicals and reduces oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate has been shown to have several biochemical and physiological effects in various studies. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, it has been found to improve the skin's barrier function and hydration, which can help in the treatment of skin disorders such as atopic dermatitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate in lab experiments is its low toxicity and high solubility in various solvents. It is also stable under different conditions, making it suitable for long-term storage. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale studies. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate. One of the areas of research is the development of novel drug delivery systems using this compound. It can also be studied for its use in the treatment of various inflammatory and oxidative stress-related diseases. Moreover, its potential as a cosmetic ingredient can be further explored to develop new skincare products. Additionally, more studies are needed to understand its mechanism of action and to elucidate its effects on different signaling pathways in the body.
Conclusion:
In conclusion, 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate is a synthetic compound that has shown potential biomedical applications. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug delivery systems and cosmetic products. While its mechanism of action is not fully understood, it has been shown to modulate various signaling pathways in the body. Further research is needed to fully explore its potential and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate involves the reaction of two long-chain fatty acids, stearic acid, and 2-hexyldecanol in the presence of a catalyst. The reaction mixture is heated and stirred for several hours until the desired product is obtained. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate has been extensively studied for its potential biomedical applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been evaluated for its use in drug delivery systems, as it can enhance the solubility and bioavailability of poorly soluble drugs. It has also been studied for its use in cosmetic products, as it can improve the skin's barrier function and reduce trans-epidermal water loss.
Propriétés
Numéro CAS |
100258-45-5 |
|---|---|
Nom du produit |
2-Hexyldecyl 13-octadecanoyloxyoctadecanoate |
Formule moléculaire |
C52H102O4 |
Poids moléculaire |
791.4 g/mol |
Nom IUPAC |
2-hexyldecyl 13-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C52H102O4/c1-5-9-13-16-18-19-20-21-22-23-24-27-31-35-41-47-52(54)56-50(44-36-12-8-4)45-39-33-29-26-25-28-30-34-40-46-51(53)55-48-49(42-37-15-11-7-3)43-38-32-17-14-10-6-2/h49-50H,5-48H2,1-4H3 |
Clé InChI |
YGERJSGCMKZWEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
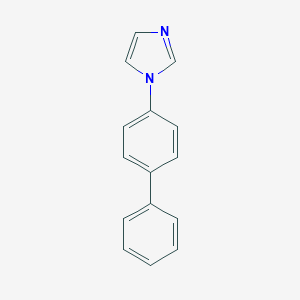
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
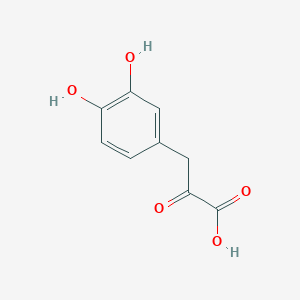
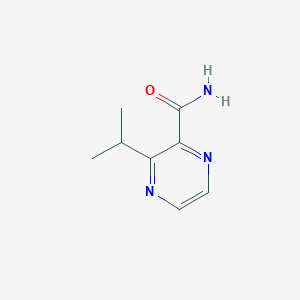
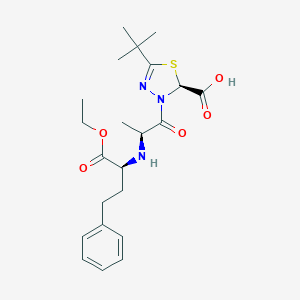

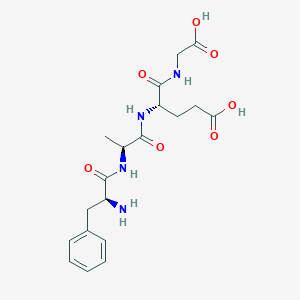
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

